molecular formula C18H19FN4O2S B11045837 4-((4-(tert-butyl)phenyl)sulfonyl)-N-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

4-((4-(tert-butyl)phenyl)sulfonyl)-N-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B11045837
M. Wt: 374.4 g/mol
InChI Key: WGGWKXWYTQYRAI-UHFFFAOYSA-N
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Description

N-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-1H-1,2,3-TRIAZOL-5-YL)-N-(4-FLUOROPHENYL)AMINE is a complex organic compound that features a triazole ring, a sulfonyl group, and a fluorophenyl group

Preparation Methods

The synthesis of N-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-1H-1,2,3-TRIAZOL-5-YL)-N-(4-FLUOROPHENYL)AMINE typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfonyl and fluorophenyl groups. Common synthetic routes include:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Sulfonyl Group: This step often involves the use of sulfonyl chlorides in the presence of a base.

    Attachment of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.

Chemical Reactions Analysis

N-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-1H-1,2,3-TRIAZOL-5-YL)-N-(4-FLUOROPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.

    Materials Science: The compound is used in the development of new materials with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-1H-1,2,3-TRIAZOL-5-YL)-N-(4-FLUOROPHENYL)AMINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and sulfonyl-containing compounds. Compared to these, N-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-1H-1,2,3-TRIAZOL-5-YL)-N-(4-FLUOROPHENYL)AMINE is unique due to the presence of both the sulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19FN4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

5-(4-tert-butylphenyl)sulfonyl-N-(4-fluorophenyl)-2H-triazol-4-amine

InChI

InChI=1S/C18H19FN4O2S/c1-18(2,3)12-4-10-15(11-5-12)26(24,25)17-16(21-23-22-17)20-14-8-6-13(19)7-9-14/h4-11H,1-3H3,(H2,20,21,22,23)

InChI Key

WGGWKXWYTQYRAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=NNN=C2NC3=CC=C(C=C3)F

Origin of Product

United States

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